molecular formula C9H12N2O2 B7894145 4-amino-2-methoxy-N-methylbenzamide

4-amino-2-methoxy-N-methylbenzamide

Cat. No.: B7894145
M. Wt: 180.20 g/mol
InChI Key: GTYXXHFWHCWIDY-UHFFFAOYSA-N
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Description

4-amino-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a methoxy group at the 2-position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reduction of N-methyl-4-nitrobenzamide. In this method, ammonium chloride and methanol are added to a solution of N-methyl-4-nitrobenzamide in tetrahydrofuran (THF). Zinc powder is then added portion-wise, and the mixture is stirred for 15 minutes. The reaction mixture is filtered, and the filtrate is concentrated and extracted with ethyl acetate. The organics are washed with brine solution, dried over sodium sulfate, and concentrated to afford this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is advantageous due to its high yield, low reaction times, and eco-friendly process .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc powder in the presence of ammonium chloride and methanol is commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-amino-2-methoxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-methoxy-N-methylbenzamide is unique due to the presence of both the amino and methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the amino group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-amino-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)7-4-3-6(10)5-8(7)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYXXHFWHCWIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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